molecular formula C10H5Cl2NOS2 B351652 (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 6326-22-3

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B351652
CAS RN: 6326-22-3
M. Wt: 290.2g/mol
InChI Key: ZLJFJFLVZUHVOW-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as DBT, is a synthetic organic compound used for a wide range of purposes in the scientific and medical fields. DBT is used in the synthesis of various pharmaceuticals, in the production of polymers, and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

Chemical Synthesis and Reactivity

One study detailed the reactions of 5-arylidene-2-thiohydantoins, which share a similar structural motif with the specified compound, showing their potential in creating a wide range of heterocyclic compounds. These compounds were reacted with various halogenated compounds to yield derivatives like 2-imidazolinones, 2-acetonylmercaptohydantoins, and others. The diversity in reactions showcases the compound's versatility in synthetic chemistry, enabling the synthesis of various thiazolones and imidazo-thiazoles, among others (A. A. Magd El-Din, Salwa A. Elsharabasy, A. Hassan, 2006).

Anticancer Activity

Research into thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups, which are structurally related to the compound , has been conducted to assess their anticancer activities. These compounds have shown promise in preliminary in vitro studies against human prostate cancer cells, highlighting the compound's potential as a scaffold for developing new anticancer agents (W. Jin, 2015).

Antimicrobial Activity

Another study synthesized and evaluated the antibacterial and antifungal activities of new derivatives that include a thiazole ring, similar to the specified compound. These studies underscore the potential of such compounds in developing new antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Darda' Aziz Ibrahim et al., 2021).

Molecular Structure and Spectroscopy Analysis

Further research has been conducted on compounds with a similar thiazole core, focusing on their molecular structure, vibrational spectroscopy, and potential for interaction with biological targets. Such studies provide crucial insights into the compound's properties and its interaction mechanisms at the molecular level, offering a pathway for drug design and the development of therapeutics (K. Venil et al., 2021).

properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJFJFLVZUHVOW-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034091
Record name (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS RN

6326-22-3
Record name (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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